1,1-Dioxo-thiomorpholine-4-carbonyl Chloride
Overview
Description
1,1-Dioxo-thiomorpholine-4-carbonyl Chloride: is a chemical compound with the molecular formula C5H8ClNO3S and a molecular weight of 197.64 g/mol . It is also known by its IUPAC name, Thiomorpholine-4-carbonyl chloride, 1,1-dioxide . This compound is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing sulfur and nitrogen atoms, with a carbonyl chloride group and two oxygen atoms attached to the sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride can be synthesized through the reaction of Thiomorpholine-4-carbonyl chloride with an oxidizing agent to introduce the two oxygen atoms at the sulfur position . The reaction typically involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar chlorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Oxidation and Reduction Reactions: The compound can be further oxidized or reduced under specific conditions to modify the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed:
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Scientific Research Applications
Chemistry: 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, such as polymers and resins .
Mechanism of Action
The mechanism of action of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride involves its reactivity with nucleophiles and its ability to undergo oxidation and reduction reactions. The compound can interact with various molecular targets, including enzymes and proteins, through covalent bonding or redox reactions. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Thiomorpholine-4-carbonyl Chloride: Lacks the two oxygen atoms at the sulfur position.
Thiomorpholine-4-carboxylic Acid: Contains a carboxylic acid group instead of a carbonyl chloride group.
Thiomorpholine-4-sulfonic Acid: Contains a sulfonic acid group instead of a carbonyl chloride group.
Uniqueness: 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride is unique due to the presence of both a carbonyl chloride group and two oxygen atoms at the sulfur position, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
1,1-dioxo-1,4-thiazinane-4-carbonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3S/c6-5(8)7-1-3-11(9,10)4-2-7/h1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTZDYSBSFTPPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39093-77-1 | |
Record name | 1,1-dioxo-1lambda6-thiomorpholine-4-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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